(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate
Description
Properties
IUPAC Name |
[(E)-1,3-bis(2,4-dichloroanilino)-2-[(E)-methoxyiminomethyl]-3-oxoprop-1-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl4N3O4/c1-10(27)30-19(26-17-6-4-12(21)8-15(17)23)13(9-24-29-2)18(28)25-16-5-3-11(20)7-14(16)22/h3-9,26H,1-2H3,(H,25,28)/b19-13+,24-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWFZYGZAFPCU-IMUIGUNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C(C=NOC)C(=O)NC1=C(C=C(C=C1)Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C(=C(\C=N\OC)/C(=O)NC1=C(C=C(C=C1)Cl)Cl)/NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate, often referred to as a novel derivative of dichlorophenyl and methoxyimino groups, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dichlorophenyl and methoxyimino moieties suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Amino Group : The reaction of 2,4-dichlorophenyl isocyanate with appropriate amines.
- Carbamoylation : Introducing the carbamoyl group through acylation reactions.
- Methoxyimino Group Addition : Utilizing methoxyamine in a nucleophilic substitution reaction.
- Acetylation : Finalizing the structure by acetylating the hydroxyl group.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with dichlorophenyl groups have shown effective inhibition against various bacterial strains. A study demonstrated that such compounds could serve as potent antibacterial agents against resistant strains of bacteria, suggesting their potential use in treating infections .
Anticancer Activity
The anticancer properties of related compounds have been extensively studied. For example, triazole derivatives have been shown to inhibit cancer cell growth by interfering with metabolic pathways essential for tumor survival. Preliminary evaluations suggest that the compound may exhibit similar properties, potentially acting as a cytotoxic agent against specific cancer cell lines .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain metabolic enzymes. Studies on related compounds indicate they can inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases, which could position this compound as a candidate for further investigation in treating conditions like Alzheimer’s disease .
Case Studies and Research Findings
Scientific Research Applications
Structure and Characteristics
The compound features a unique structure characterized by:
- Two dichlorophenyl groups that enhance its biological activity.
- Methoxyimino and carbamoyl functionalities that contribute to its chemical reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance:
- A study demonstrated that derivatives of dichlorophenyl compounds show potent antifungal activity against various strains of fungi .
- Another investigation highlighted the effectiveness of related compounds against bacterial pathogens, suggesting a broad-spectrum antimicrobial potential .
Antidiabetic Effects
Compounds with similar moieties have been evaluated for their antidiabetic properties. For example:
- Certain derivatives were found to inhibit sodium-dependent glucose transporters (SGLT), which are crucial for glucose absorption in the intestines . This inhibition could lead to reduced blood glucose levels, making it a candidate for diabetes management.
Anti-cancer Potential
The structural characteristics of this compound suggest potential anti-cancer applications:
- Related compounds have shown cytotoxic effects against cancer cell lines in vitro, indicating that this compound may also possess similar properties .
Agricultural Applications
The compound's potential as a pesticide or herbicide has been explored:
- Research has indicated that analogs of this compound can effectively control pest populations while minimizing harm to non-target organisms . This suggests its utility in sustainable agriculture practices.
Pharmaceutical Development
In pharmaceutical contexts:
- The compound has been investigated for its role in drug development targeting specific diseases related to glucose metabolism and microbial infections. Its dual functionality could allow for multi-target therapeutic strategies .
Comparative Analysis of Biological Activities
Chemical Reactions Analysis
Hydrolysis of Acetate Ester
The acetate ester group (CC(=O)O–) is prone to hydrolysis under acidic or alkaline conditions. This reaction typically yields acetic acid and the corresponding alcohol. For this compound, hydrolysis would generate a hydroxyl group at the original ester position.
Methoxyimino Group Reactivity
The (E)-configured methoxyimino group (CH=N–OCH₃) may undergo tautomerization or nucleophilic addition. Under acidic conditions, the imine can protonate, increasing electrophilicity at the carbon center.
Carbamoyl Group Stability
The carbamoyl groups (N–C(=O)–N) are susceptible to hydrolysis, particularly under harsh conditions, forming amines and CO₂.
Photochemical Degradation
Dichlorophenyl groups are known to undergo photolytic dechlorination or radical-mediated decomposition when exposed to UV light.
Oxidative Reactions
The enol acetate and imine groups may react with oxidizing agents like hydrogen peroxide or ozone, leading to epoxidation or cleavage.
Thermal Decomposition
At elevated temperatures (>150°C), the compound may decompose into smaller fragments, including chlorinated benzenes and volatile organic compounds.
| Temperature | Major Fragments | Source |
|---|---|---|
| 150–200°C | 2,4-Dichlorophenyl isocyanate, Methoxyacetonitrile | Thermal degradation patterns of carbamoyl derivatives . |
Interaction with Nucleophiles
The electron-deficient dichlorophenyl rings and carbamoyl groups may undergo nucleophilic aromatic substitution (SNAr) or amide bond cleavage.
Synthetic Modifications
While direct synthesis data for this compound is limited, structurally related patents suggest methods for modifying similar enol acetate derivatives:
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, with critical control over temperature, pH, and inert atmospheres to prevent side reactions (e.g., oxidation). Key methodologies include:
- Flow Chemistry : Continuous-flow systems enhance reproducibility and safety, as demonstrated in the synthesis of structurally complex diazomethanes via Omura-Sharma-Swern oxidation .
- Controlled Copolymerization : For analogous dichlorophenyl derivatives, copolymerization under inert conditions (e.g., nitrogen atmosphere) with precise stoichiometric ratios ensures high purity .
- Stepwise Optimization : Reaction parameters (e.g., solvent polarity, catalyst loading) are systematically adjusted using Design of Experiments (DoE) to maximize yield .
Example Protocol:
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Amination | DCM, 0°C, N₂ | 60-75% |
| 2 | Carbamoylation | DMF, 60°C, APS | 50-65% |
| 3 | Acetylation | THF, RT | 70-85% |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism) and confirms bond angles/lengths, as shown for dichlorophenyl prop-2-en-1-one derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxyimino, carbamoyl) and monitors reaction progress .
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. How can heuristic algorithms and Bayesian optimization improve synthesis efficiency under continuous-flow conditions?
Methodological Answer:
- Bayesian Optimization : Models reaction parameters (e.g., flow rate, temperature) to predict optimal conditions with fewer experiments. This outperforms traditional trial-and-error approaches, as demonstrated in flow-chemistry optimizations .
- Heuristic Algorithms : Genetic algorithms or particle swarm optimization explore parameter spaces (e.g., solvent combinations, catalyst ratios) to maximize yield and minimize waste .
Q. Case Study :
| Parameter | Range Tested | Optimized Value | Yield Improvement |
|---|---|---|---|
| Flow Rate | 0.5–5 mL/min | 2.8 mL/min | +22% |
| Temperature | 25–80°C | 55°C | +18% |
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with Density Functional Theory (DFT)-calculated spectra to identify discrepancies (e.g., tautomerism) .
- Statistical Modeling : Use partial least squares (PLS) regression to correlate spectral outliers with reaction impurities or isomerization .
- Crystallographic Refinement : Single-crystal XRD (e.g., orthorhombic system, space group P2₁2₁2₁) provides definitive structural data to resolve ambiguities .
Q. How is the compound’s stability assessed under varying pH, temperature, and solvent conditions?
Methodological Answer:
Q. Key Findings :
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 2.0 | Hydrolysis | 7 |
| pH 7.4 | Stable | >90 |
| 60°C | Thermal decomposition | 14 |
Q. Can computational modeling predict reactivity and regioselectivity in novel reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
